2-Cyclohexene-1,4-dione

Beschreibung

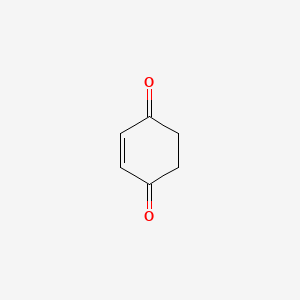

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

cyclohex-2-ene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c7-5-1-2-6(8)4-3-5/h1-2H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMMYQITJVUZAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C=CC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196370 | |

| Record name | 1,4-Cyclohex-2-enedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4505-38-8 | |

| Record name | 1,4-Cyclohex-2-enedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004505388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Cyclohex-2-enedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyclohexene-1,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Cyclohexene 1,4 Dione and Its Analogues

Classical and Expedient Synthetic Approaches

Derivations from Monoacetals via Hydrolysis Pathways

An early method for synthesizing 2-cyclohexene-1,4-dione involved the careful acid-catalyzed hydrolysis of its monoacetal. orgsyn.org This approach, while conceptually straightforward, is noted to be sensitive to both acidic and basic conditions, making it less suitable for large-scale preparations. orgsyn.org The high sensitivity of the resulting enedione product necessitates meticulous control over the reaction environment to prevent degradation. orgsyn.org The synthesis of the precursor monoacetals can be accomplished through methods like the Robinson annulation of aminoketene dithioacetals with α,β-unsaturated ketones, which can provide the monoacetals in high yields. rsc.org

Generation via Pyrolytic Distillation of Diels-Alder Adducts

A more robust and scalable synthesis of this compound utilizes the pyrolytic distillation of a Diels-Alder adduct. orgsyn.org This method is adapted from a procedure reported by Chapman, et al., and has been modified for larger scale operations with minimal solvent usage. orgsyn.org

The synthesis begins with the well-known Diels-Alder reaction between 1,4-benzoquinone (B44022) and cyclopentadiene (B3395910) to form the adduct. orgsyn.org This adduct is then subjected to a zinc reduction in acetic acid. orgsyn.org The resulting diketone is purified and then undergoes pyrolytic distillation. orgsyn.org During this distillation, a retro-Diels-Alder reaction occurs, releasing cyclopentadiene and the desired this compound. orgsyn.org The process involves heating the crude diketone under vacuum, with the temperature gradually increasing from 120°C to 190°C. orgsyn.org The this compound distills over and is collected in a receiver cooled with an ice bath. orgsyn.org

This method can be completed in 3-4 days and allows for the recovery of most of the acetic acid used. orgsyn.org A potential issue is the contamination of the final product with 1,4-benzoquinone if the initial Diels-Alder adduct contains any 1:2 adducts as impurities. orgsyn.org However, this can be managed by fractional distillation. orgsyn.org The purified this compound is a pale yellow crystalline solid that can be stored indefinitely at low temperatures in the dark. orgsyn.org Alkyl-substituted 2-cyclohexene-1,4-diones can be prepared using a similar synthetic sequence. orgsyn.org

Advanced and Optimized Synthetic Protocols

The Quinol-Enedione Rearrangement

A more recent and advanced method for the synthesis of 2-cyclohexene-1,4-diones is the quinol-enedione rearrangement. acs.orgnih.gov This transformation provides a route to these valuable compounds from readily available para-quinol substrates. acs.orgnih.gov

The quinol-enedione rearrangement is a lesser-known cousin of the well-established dienone-phenol rearrangement. bsky.app It proceeds under Brønsted acid-mediated conditions. acs.orgnih.gov Computational studies, including Density Functional Theory (DFT) calculations, have been instrumental in providing insights into the mechanistic details of this rearrangement. acs.orgnih.govbsky.app These studies help to understand the preference for the formation of the enedione product over other potential rearrangement pathways. acs.org

Systematic investigations have been carried out to explore the substrate scope of the quinol-enedione rearrangement. acs.orgnih.gov The utility of Brønsted acid-mediated reaction conditions has been demonstrated for a variety of quinol derivatives, including those with both substituted and unsubstituted migrating termini. acs.orgnih.gov

A key aspect of this rearrangement is the kinetic selectivity observed between the quinol-enedione rearrangement and the competing dienone-phenol rearrangement. acs.orgnih.gov For instance, when a quinol substrate has both a substituted and an unsubstituted migrating terminus, the reaction can be directed towards the formation of the enedione. In one case, quinol 1i showed a preference for the quinol-enedione rearrangement (approximately 3:2 selectivity), yielding the enedione 2i in 40% yield. acs.org This demonstrates a kinetic preference for the enedione product even though the formation of the corresponding hydroquinone (B1673460) might be thermodynamically more favorable. acs.org

However, the selectivity can be influenced by the nature of the migrating group. With a larger iso-propyl migrating group in quinol 1j, the selectivity shifted towards the dienone-phenol rearrangement (approximately 1:6), with only a 15% isolated yield of the enedione 2j. acs.org Conversely, quinol 1k exhibited a marked selectivity for the quinol-enedione rearrangement (approximately 7:1). acs.org Other quinols, 1l and 1m, also showed modest selectivity for the enedione products (approximately 3:2), with isolated yields of 55% and 58%, respectively. acs.org

It is also noted that not all quinol substrates undergo this rearrangement successfully. For example, quinols 1n and 1o failed to rearrange under the tested conditions, and an allyl-substituted quinol 1p primarily underwent an oxy-Cope rearrangement. acs.org The synthetic utility of the enedione products has been further demonstrated through their transformation into complex polycyclic structures. acs.orgnih.gov

Below is an interactive data table summarizing the selectivity and yield for different substrates in the quinol-enedione rearrangement.

| Substrate | Migrating Group | Selectivity (Enedione:Phenol) | Isolated Yield of Enedione |

| 1i | - | ~ 3:2 | 40% |

| 1j | iso-propyl | ~ 1:6 | 15% |

| 1k | - | ~ 7:1 | 31% |

| 1l | - | ~ 3:2 | 55% |

| 1m | - | ~ 3:2 | 58% |

Catalytic Applications in Quinol-Enedione Transformations (e.g., Brønsted Acid Mediation)

The quinol-enedione rearrangement is a valuable method for synthesizing 2-cyclohexene-1,4-diones from para-quinol substrates. acs.org This transformation can be effectively mediated by Brønsted acids. acs.orgacs.org Studies have shown that the use of Brønsted acids can promote the rearrangement of various quinol derivatives to their corresponding enediones. acs.org

For instance, the rearrangement of quinol substrates with substituted migrating termini, which cannot undergo deprotonation to form a hydroquinone, results in the formation of a this compound, also known as an enedione. ed.ac.uk The reaction conditions for this transformation have been optimized, highlighting the utility of Brønsted acid-mediated conditions. acs.orged.ac.uk In some cases, kinetic selectivity between the quinol-enedione rearrangement and the competing dienone-phenol rearrangement has been demonstrated. acs.orged.ac.uk

The choice of Brønsted acid and solvent can significantly impact the reaction's efficiency. For example, while attempting to use boron trifluoride etherate for the rearrangement of a specific quinol resulted in a complex mixture with a low yield of the enedione, stoichiometric amounts of Brønsted acids like p-toluenesulfonic acid (p-TsOH) in dichloromethane (B109758) led to a cleaner formation of the desired product. acs.org Further optimization revealed that using hexafluoroisopropanol (HFIP) as a cosolvent or as the sole solvent can dramatically improve the yield of the enedione product. ed.ac.uk For example, the use of a stoichiometric amount of p-TsOH in the presence of HFIP as a cosolvent significantly increased the yield of ketoisophorone. ed.ac.uk

Table 1: Brønsted Acid-Mediated Quinol-Enedione Rearrangement

| Quinol Substrate | Brønsted Acid | Solvent | Temperature | Yield of Enedione | Reference |

| Quinol 1a | p-TsOH (1.0 equiv) | CH₂Cl₂ | Ambient | Moderate | acs.org |

| Quinol 1i | Reaction Conditions B | - | - | 40% (isolated) | acs.org |

| Keto-isophorone precursor | p-TsOH (stoichiometric) | HFIP (cosolvent) | - | 20% (initial) | ed.ac.uk |

| Keto-isophorone precursor | p-TsOH (stoichiometric) | HFIP (sole solvent) | - | 73% (isolated) | ed.ac.uk |

Selective Oxidation Strategies

Oxidation of Allylic Alcohols (e.g., 2-Cyclohexen-1-ol) to this compound

The selective oxidation of allylic alcohols presents a direct route to α,β-unsaturated ketones. In the context of this compound synthesis, the oxidation of 2-cyclohexen-1-ol (B1581600) is a key transformation. Studies have shown that the oxidation of 2-cyclohexen-1-ol can yield this compound, among other products. nih.gov For example, the oxidation of cyclohexene (B86901) using chromium (VI) oxide in acetic acid produced 2-cyclohexen-1-one (B156087) as the major product, but also other oxidized compounds. ajol.info The oxidation of 2-cyclohexen-1-ol on an oxygen-covered gold surface (O/Au(111)) has been investigated to understand the reaction pathways at a molecular level. nih.gov This research indicates that the allylic alcohol undergoes a greater degree of ring C-H activation, leading to the formation of the diketone, this compound, and phenol. nih.gov

The direct oxidation of alkyl-substituted 2-cyclohexen-1-ones to the corresponding 2-cyclohexen-1,4-diones has also been achieved using chromium-based oxidizing agents in a mixture of acetic acid and acetic anhydride. google.com

Analysis of Heterogeneous Catalytic Systems in Oxidative Synthesis

Heterogeneous catalytic systems offer advantages in terms of catalyst recovery and reuse for the synthesis of this compound and its analogs. Metal-organic frameworks (MOFs), such as MIL-101, have been shown to be efficient heterogeneous catalysts for the selective allylic oxidation of alkenes with tert-butyl hydroperoxide, producing α,β-unsaturated ketones with high selectivity. researchgate.net In the oxidation of cyclohexene using a MIL-101 catalyst, this compound was identified as a by-product. researchgate.net

Nanocrystalline M-MOF-74 (where M can be Mn, Co, Ni, Cu, Zn) materials have also been systematically studied as heterogeneous catalysts for the oxidation of cyclohexene. researchgate.net These reactions can proceed through either radical or epoxidation pathways, with transition metal-based catalysts generally leading to the formation of allylic products, with 2-cyclohexen-1-one being prominent. researchgate.net The use of solid acid catalysts, such as montmorillonite (B579905) K10, has been explored for tandem reactions involving aldol (B89426) condensation and cyclization to produce substituted phthalides. acs.org Furthermore, the isomerization of β-isophorone epoxide to ketoisophorone (an analogue of this compound) can be achieved using solid, acidic, or superacidic catalysts in a solid/liquid two-phase process. google.com

Chemoenzymatic and Biocatalytic Syntheses

Stereoselective Enzymatic Hydrogenation of Olefinic Bonds

Biocatalytic methods, particularly enzymatic reductions, provide a powerful tool for the stereoselective synthesis of chiral building blocks. The stereoselective hydrogenation of the olefinic bond in this compound derivatives is a key step in producing enantiomerically enriched compounds. researchgate.netresearchgate.net

A notable example is the enzymatic synthesis of (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone starting from 2,6,6-trimethyl-2-cyclohexen-1,4-dione (ketoisophorone). researchgate.net The first step involves the stereoselective enzymatic hydrogenation of the double bond at the C-6 position, catalyzed by old yellow enzyme 2 (OYE2) from Saccharomyces cerevisiae. researchgate.netresearchgate.net This reaction stereospecifically converts ketoisophorone into (6R)-levodione (2,2,6-trimethylcyclohexane-1,4-dione). researchgate.net Microorganisms, such as Candida macedoniensis, have also been found to possess enzymes that catalyze the reduction of the C=C bond of ketoisophorone to yield (6R)-levodione. tandfonline.com

Asymmetric Reduction of Ketone Moieties in this compound Derivatives

Following the hydrogenation of the olefinic bond, the asymmetric reduction of the ketone moieties in the resulting cyclohexane-1,4-dione derivatives allows for the introduction of additional chiral centers. This two-step enzymatic approach enables the synthesis of doubly chiral compounds with high stereoselectivity. researchgate.netresearchgate.net

Asymmetric transfer hydrogenation (ATH) using bifunctional ruthenium catalysts has also been employed for the enantioselective reduction of a 1,4-cyclohexenedione monoethylene ketal, a precursor to chiral 4-hydroxy-2-cyclohexenones. nih.gov

Table 2: Chemoenzymatic Synthesis of Chiral Cyclohexane (B81311) Derivatives

| Starting Material | Enzyme(s) / Catalyst | Product(s) | Key Transformation(s) | Reference |

| 2,6,6-Trimethyl-2-cyclohexen-1,4-dione (Ketoisophorone) | Old Yellow Enzyme 2 (Saccharomyces cerevisiae) | (6R)-2,2,6-Trimethylcyclohexane-1,4-dione ((6R)-Levodione) | Stereoselective hydrogenation of C=C bond | researchgate.netresearchgate.net |

| (6R)-2,2,6-Trimethylcyclohexane-1,4-dione ((6R)-Levodione) | Levodione (B1250081) Reductase (Corynebacterium aquaticum) | (4R,6R)-4-Hydroxy-2,2,6-trimethylcyclohexanone ((4R,6R)-Actinol) | Asymmetric reduction of C=O group | researchgate.netresearchgate.net |

| 1,4-Cyclohexenedione monoethylene ketal | (R,R)-Noyori-I ruthenium catalyst | (R)-4-hydroxy-2-cyclohexenone | Asymmetric transfer hydrogenation of C=O group | nih.gov |

| 1,4-Cyclohexenedione monoethylene ketal | (S,S)-Noyori-I ruthenium catalyst | (S)-4-hydroxy-2-cyclohexenone | Asymmetric transfer hydrogenation of C=O group | nih.gov |

Development of Multi-Enzyme Cascade Reactions for Chiral Product Formation

The synthesis of chiral molecules from prochiral starting materials represents a significant challenge in organic chemistry. Multi-enzyme cascade reactions have emerged as a powerful and elegant solution, offering high selectivity and efficiency in a single reaction vessel. This approach mimics the biosynthetic pathways found in nature, where a series of enzymatic transformations occur sequentially to build complex molecular architectures. In the context of this compound and its analogues, multi-enzyme systems are being developed to control the stereochemistry at one or more chiral centers, leading to the formation of valuable, optically pure products.

These cascade reactions often involve the combination of different classes of enzymes, such as ene-reductases (ERs) and alcohol dehydrogenases (ADHs), to stereoselectively reduce double bonds and carbonyl groups. The development of these enzymatic cascades streamlines the synthetic process, reduces the need for intermediate purification steps, and often proceeds under mild reaction conditions.

A notable example of a two-step enzymatic asymmetric reduction system is the synthesis of the doubly chiral (4R, 6R)-actinol from ketoisophorone (3,5,5-trimethyl-2-cyclohexene-1,4-dione), a derivative of this compound. researchgate.netresearchgate.net This process first employs an old yellow enzyme (OYE) from Saccharomyces cerevisiae to stereoselectively reduce the carbon-carbon double bond of ketoisophorone, yielding (6R)-levodione. researchgate.net Subsequently, a (6R)-levodione reductase from Corynebacterium aquaticum M-13 facilitates the asymmetric reduction of one of the ketone groups to produce (4R, 6R)-actinol. researchgate.netresearchgate.net To ensure the continuous operation of these enzymes, a cofactor regeneration system, such as glucose dehydrogenase, is often integrated into the cascade. researchgate.net

Recent advancements have also focused on creating one-pot chemoenzymatic cascades. These systems integrate a chemical catalysis step with one or more biocatalytic transformations. For instance, an organobismuth-catalyzed aldol condensation can be combined with an ene-reductase (ER)-catalyzed enantioselective reduction to achieve the formal asymmetric α-benzylation of cyclic ketones. nih.govtudelft.nlresearchgate.net This approach expands the scope of accessible chiral products by combining the bond-forming capabilities of chemical catalysts with the high stereoselectivity of enzymes.

The versatility of multi-enzyme cascades is further demonstrated by the combination of ene-reductases with imine reductases (IREDs) or reductive aminases (RedAms). This dual-enzyme system enables the conversion of α,β-unsaturated ketones into chiral primary, secondary, and tertiary amines with two stereocenters. nih.gov By selecting appropriate enzymes and amine donors, it is possible to synthesize all four possible stereoisomers of the resulting substituted cyclohexylamines with high diastereomeric and enantiomeric purity. nih.gov

The development of these multi-enzyme cascades relies heavily on enzyme discovery and protein engineering. Mechanism-guided directed evolution has been employed to engineer ene-reductases with enhanced activity and broader substrate specificity. nih.gov For example, mutants of the ene-reductase YqjM from Bacillus subtilis have been developed that exhibit significantly higher activity for the reduction of exocyclic α,β-unsaturated carbonyl compounds. tudelft.nl

Below are tables detailing examples of multi-enzyme systems used for the synthesis of chiral cyclohexane derivatives.

Table 1: Two-Step Enzymatic Synthesis of (4R, 6R)-Actinol

| Step | Substrate | Enzyme | Product | Stereochemistry |

| 1 | Ketoisophorone | Old Yellow Enzyme (Saccharomyces cerevisiae) | (6R)-Levodione | (6R) |

| 2 | (6R)-Levodione | (6R)-Levodione Reductase (Corynebacterium aquaticum M-13) | (4R, 6R)-Actinol | (4R, 6R) |

Table 2: Chemoenzymatic Cascade for Asymmetric α-Benzylation of Cyclic Ketones

| Step | Reaction Type | Catalyst | Function |

| 1 | Aldol Condensation | Organobismuth Catalyst | C-C bond formation |

| 2 | Enantioselective Reduction | Engineered Ene-Reductase (ER) | Stereocenter generation |

Table 3: Dual-Enzyme Cascade for Chiral Amine Synthesis

| Enzyme 1 | Enzyme 2 | Co-substrate/Amine Donor | Product Type | Number of Stereoisomers Accessible |

| Ene-Reductase (ERed) | Imine Reductase (IRed) | Ammonium/Alkylammonium formate | Chiral primary, secondary, and tertiary amines | Up to four |

These examples underscore the potential of multi-enzyme cascade reactions to provide efficient and highly selective routes to a wide array of chiral analogues of this compound, paving the way for the synthesis of complex and valuable molecules.

Reactivity and Mechanistic Investigations of 2 Cyclohexene 1,4 Dione

Photochemical Transformations

Under photochemical conditions, the carbon-carbon double bond of 2-cyclohexene-1,4-dione becomes reactive, particularly in [2+2] cycloaddition reactions. This process involves the interaction of the excited state of the enone with a ground state alkene or alkyne to form a cyclobutane (B1203170) or cyclobutene (B1205218) ring, respectively. researchgate.net This method is highly effective for creating strained four-membered rings. libretexts.org

The photochemical [2+2] cycloaddition of this compound with alkenes is a well-established method for forming bicyclic compounds. orgsyn.org When this compound is irradiated in the presence of an alkene, the reaction proceeds at the carbon-carbon double bond to yield bicyclo[4.2.0]octane-2,5-diones. orgsyn.org This reaction is a valuable tool in organic synthesis as it leads to the formation of two new carbon-carbon bonds and can introduce up to four new stereogenic centers. researchgate.net The efficiency and outcome of these intermolecular photocycloaddition reactions can be influenced by the choice of solvent. scispace.com

Table 1: Examples of [2+2] Photocycloaddition Reactions with Alkenes

| Alkene Reactant | Product | Reference |

| Cyclopentene | Bicyclo[4.2.0]octane-2,5-dione fused to a cyclopentane (B165970) ring | researchgate.net |

| Vinyl Acetate (B1210297) | Acetoxy-substituted bicyclo[3.2.0]heptan-2-one derivative | researchgate.net |

| (ω-1)-Alken-1-ols | Hydroxyalkyl-substituted bicyclo[4.2.0]octane-2,5-diones | scispace.com |

This table provides illustrative examples of the types of alkenes that can participate in [2+2] photocycloaddition reactions with enones like this compound.

Similarly to its reactions with alkenes, this compound undergoes photochemical [2+2] cycloaddition with alkynes. orgsyn.org This reaction results in the formation of bicyclo[4.2.0]oct-7-ene-2,5-diones, which contain a cyclobutene ring fused to the six-membered dione (B5365651) ring. orgsyn.org The reaction of 3-carene-2,5-dione, a related enedione, with various alkynes proceeds primarily at the carbon-carbon double bond, yielding cyclobutene derivatives. researchgate.net

The [2+2] photocycloaddition reactions of this compound with both alkenes and alkynes are a direct route to the bicyclo[4.2.0]octane framework. orgsyn.orgontosight.ai These bicyclic diketones are characterized by a fused four-membered and six-membered ring system. ontosight.ai The strained nature of the bicyclo[4.2.0]octane-2,5-dione structure makes it a valuable intermediate in organic synthesis, as the ring system can be manipulated to form more complex molecules. ontosight.ai

Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. wikipedia.org It involves the reaction of a conjugated diene with a dienophile, which is typically an alkene with electron-withdrawing groups. wikipedia.orglibretexts.org

This compound can function as a dienophile in Diels-Alder reactions due to the electron-withdrawing nature of its two carbonyl groups, which activate the carbon-carbon double bond. Quinones, in general, are historically significant dienophiles in Diels-Alder reactions. scispace.com The reactivity of dienophiles is enhanced by the presence of electron-withdrawing groups. libretexts.org The use of Lewis acids can further enhance the reactivity of enone dienophiles like this compound by complexing with the carbonyl oxygen, thereby lowering the energy of the LUMO. researchgate.net

Diels-Alder reactions are known for their high degree of stereospecificity and regioselectivity. wikipedia.orglibretexts.org When unsymmetrical dienes react with unsymmetrical dienophiles, the formation of specific constitutional isomers is favored, a phenomenon known as regioselectivity. masterorganicchemistry.com Generally, the "ortho" and "para" products are favored over the "meta" products. wikipedia.orgmasterorganicchemistry.com The stereochemistry of the dienophile is retained in the product, meaning a cis-dienophile will yield a cis-substituted cyclohexene (B86901) ring. libretexts.org In reactions involving cyclic dienes, the formation of endo products is often favored due to secondary orbital interactions. libretexts.org Studies on related systems have shown that the stereoselectivity of Diels-Alder reactions can be very high, particularly at low temperatures and with the use of Lewis acid catalysts. researchgate.net

Table 2: Factors Influencing Selectivity in Diels-Alder Reactions

| Factor | Influence on Selectivity | Reference |

| Diene Substitution | Electron-donating groups on the diene generally increase reaction rates. The position of substituents on unsymmetrical dienes dictates the regiochemical outcome ("ortho"/"para" selectivity). | libretexts.orgmasterorganicchemistry.com |

| Dienophile Stereochemistry | The stereochemistry of the dienophile (cis or trans) is retained in the cyclohexene product. | libretexts.org |

| Cyclic Dienes | Often favor the formation of the endo stereoisomer. | libretexts.org |

| Lewis Acid Catalysis | Can enhance reactivity and influence stereoselectivity. | researchgate.net |

| Temperature | Lower temperatures can lead to higher stereoselectivity. | researchgate.net |

This table summarizes key principles governing the selectivity of Diels-Alder reactions, which are applicable to reactions involving this compound.

Influence of Lewis Acid Catalysis on Diels-Alder Reactivity

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry for the formation of six-membered rings, can be significantly influenced by the use of Lewis acid catalysts. iitd.ac.inacs.org In the context of this compound and its derivatives, Lewis acids play a crucial role in enhancing reactivity and controlling stereoselectivity. cdnsciencepub.comscielo.br

Lewis acids accelerate Diels-Alder reactions by coordinating to the dienophile, which in this case would be a derivative of this compound. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby decreasing the HOMO-LUMO energy gap between the diene and the dienophile and increasing the reaction rate. scielo.brias.ac.in Studies have shown that the catalytic effect of Lewis acids can lead to substantial rate enhancements. For instance, the reaction rate for certain dienophiles with cyclopentadiene (B3395910) is significantly faster with copper(II) nitrate (B79036) catalysis compared to specific acid catalysis under similar conditions. iitd.ac.in

The choice of Lewis acid can also dictate the stereochemical outcome of the reaction. For example, in reactions involving acyclic dienes and α,β-enals, bulky Lewis acids like B(C₆F₅)₃ can favor the formation of the exo-cycloadduct, while smaller Lewis acids such as AlCl₃ tend to yield the endo-adduct. rsc.org This control is attributed to the interplay between steric hindrance and electronic effects in the transition state. scielo.brrsc.org The regioselectivity of these reactions is also enhanced under Lewis acid catalysis, generally following the established rules of the Diels-Alder reaction. cdnsciencepub.com

Recent computational studies using Activation Strain Model (ASM) and Molecular Electron Density Theory (MEDT) have provided deeper insights into the mechanism of Lewis acid catalysis. mdpi.comnih.gov These studies suggest that Lewis acids accelerate the reaction not only by lowering the LUMO energy but also by reducing the Pauli repulsion between the reacting π-systems. nih.govresearchgate.net

Table 1: Effect of Lewis Acid on Diels-Alder Reaction Stereoselectivity

| Lewis Acid | Predominant Isomer | Reference |

| B(C₆F₅)₃ | exo | rsc.org |

| AlCl₃ | endo | rsc.org |

| SnCl₄ | para-addition | cdnsciencepub.com |

| FeCl₃ | para-addition | cdnsciencepub.com |

Nucleophilic Addition Reactions

The electrophilic nature of the carbonyl carbons and the β-carbon of the enone system in this compound makes it susceptible to nucleophilic attack. Nucleophiles can add to the carbonyl groups (1,2-addition) or to the carbon-carbon double bond in a conjugate manner (1,4-addition or Michael reaction). msu.edu The presence of two ketone groups and an α,β-unsaturated system provides multiple sites for reaction. ontosight.ai

The conjugate addition of carbon nucleophiles, such as those derived from malonic esters or 1,3-dicarbonyl compounds, is a common and synthetically useful transformation known as the Michael reaction. msu.edu This reaction allows for the formation of new carbon-carbon bonds and the construction of more complex molecular architectures. For instance, the conjugate base of cyclohexane-1,3-dione can act as a nucleophile in Michael additions. msu.edu

Nitrogen, oxygen, and sulfur nucleophiles also readily undergo conjugate addition to α,β-unsaturated carbonyl compounds. msu.edu The preference for 1,4-addition over 1,2-addition is often attributed to the thermodynamic stability of the resulting enolate intermediate. msu.edu In the case of this compound, nucleophilic addition can lead to a variety of products depending on the nucleophile and reaction conditions.

Enzymatic Reactivity and Biotransformational Pathways

This compound and its derivatives serve as substrates for various enzymes, leading to a range of biotransformation products. These enzymatic reactions are often highly stereospecific and regioselective, providing access to chiral building blocks that are valuable in organic synthesis. usm.myresearchgate.net

A notable example is the bioreduction of 2,6,6-trimethyl-2-cyclohexene-1,4-dione (B1673608) (ketoisophorone). usm.myresearchgate.netnih.gov Various microorganisms and plant cell cultures can catalyze the reduction of both the carbon-carbon double bond and the carbonyl groups. researchgate.netnih.gov For instance, cultured cells of Marchantia polymorpha and Nicotiana tabacum can reduce ketoisophorone to produce chiral products like (6R)-levodione, (4R,5S)-4-hydroxy-3,3,5-trimethylcyclohexanone, and (4R,6R)-actinol. researchgate.netnih.gov

A two-step enzymatic process has been developed for the synthesis of (4R,6R)-actinol from ketoisophorone. researchgate.net The first step involves the asymmetric reduction of the C=C bond by Old Yellow Enzyme (OYE) from Saccharomyces cerevisiae, yielding (6R)-levodione. researchgate.net The second step is the asymmetric reduction of a carbonyl group in (6R)-levodione by a levodione (B1250081) reductase from Corynebacterium aquaticum to give (4R,6R)-actinol. researchgate.net This enzymatic cascade demonstrates the power of biotransformations in producing doubly chiral compounds with high enantiomeric excess. researchgate.net

It is important to note that not all enzymes that act on cyclic ketones will necessarily react with this compound. For example, cyclohexane-1,3-dione hydrolase from a Pseudomonas species does not accept cyclohexane-1,4-dione as a substrate. nih.gov

Table 2: Biotransformation Products of 2,6,6-Trimethyl-2-cyclohexene-1,4-dione

| Product | Transforming Organism/Enzyme | Reference |

| (6R)-Levodione | Marchantia polymorpha, Nicotiana tabacum, Old Yellow Enzyme (Saccharomyces cerevisiae) | researchgate.netresearchgate.netnih.gov |

| (4R,5S)-4-Hydroxy-3,3,5-trimethylcyclohexanone | Marchantia polymorpha, Nicotiana tabacum | researchgate.netnih.gov |

| (4R,6R)-Actinol | Marchantia polymorpha, Nicotiana tabacum, Levodione reductase (Corynebacterium aquaticum) | usm.myresearchgate.netresearchgate.netnih.gov |

Acid-Base Mediated Reactions

The presence of α-hydrogens adjacent to the carbonyl groups in this compound allows for enolization under both acidic and basic conditions. This keto-enol tautomerism is a fundamental reactivity aspect of this compound. The enol form can be more stable than the diketo form in certain substituted cyclohexanediones. wikipedia.org

This compound is known to be sensitive to both acids and bases. orgsyn.org The enolates generated under basic conditions are potent nucleophiles and can participate in various reactions, including alkylations and aldol (B89426) condensations. The acidity of the α-protons is enhanced by the adjacent carbonyl group.

In the context of heterogeneous catalysis, the Brønsted acid-base properties of this compound are important. For example, its reactions on surfaces like O/Au(111) can be initiated by acid-base interactions with adsorbed oxygen. nih.gov The gas-phase acidity of the molecule can also correlate with its reactivity in such transformations. nih.gov

Oxidative Transformations and Ring C-H Bond Activation

The oxidation of derivatives of 2-cyclohexen-1-one (B156087) can lead to the formation of 2-cyclohexene-1,4-diones. For instance, the oxidation of 5,5-dimethyl-2-cyclohexen-1-one and isophorone (B1672270) with reagents like phosphomolybdic acid or potassium dichromate yields the corresponding this compound derivatives. oup.com The oxidation of 2-cyclohexen-1-ol (B1581600) on a gold surface can also produce this compound through secondary ring C-H bond activation. nih.gov

The C-H bonds of the cyclohexene ring, particularly those allylic to the double bond, are susceptible to activation and functionalization. This C-H bond activation can be achieved through various catalytic methods, including those employing transition metals. researchgate.net For example, rhodium-catalyzed C-H insertion reactions can be used to introduce new functional groups into the cyclohexane (B81311) ring system. researchgate.net These reactions provide a direct route to functionalized molecules without the need for pre-installed activating groups. Recent advances have demonstrated enantioselective C-H activation, allowing for the synthesis of chiral molecules. researchgate.net

Derivatives and Substituted 2 Cyclohexene 1,4 Diones: Synthesis and Advanced Studies

Alkyl-Substituted 2-Cyclohexene-1,4-diones

The synthesis of alkyl-substituted 2-cyclohexene-1,4-diones can be achieved through several methodologies. A common approach involves the modification of readily available starting materials. For instance, 2-alkyl cycloalkane-1,3-diones can be synthesized from 2-acylcycloalkane-1,3-diones. thieme-connect.com This method utilizes a regioselective hydrogenolysis of the side-chain carbonyl group. thieme-connect.com

Another powerful technique for creating alkyl-substituted cyclohexene-1,4-diones is the Friedel-Crafts alkylation. acs.org This reaction, when applied to heteroaromatic compounds and 3-alkyl substituted 2-quinonyl boronic acids, results in a direct and site-selective heteroaromatic alkylation, yielding 5-alkyl-5-heteroaryl substituted cyclohexene-1,4-diones. acs.org The boronic acid acts as a regiocontroller, facilitating a 1,4-addition followed by protodeboronation to produce the desired alkylated dione (B5365651). acs.org For example, the reaction of indole (B1671886) with 3,5-dimethyl benzoquinonyl boronic acid proceeds at room temperature to afford 6-(1H-indol-3-yl)-2,6-dimethyl-2-cyclohexene-1,4-dione in good yield. acs.org

The Knoevenagel condensation of aliphatic aldehydes with various CH acids, such as cyclohexane-1,3-dione, also provides a route to alkyl-substituted systems, leading to the formation of compounds like 4-alkyl-substituted partially hydrogenated quinolines. researchgate.net

Table 1: Synthesis of Alkyl-Substituted 2-Cyclohexene-1,4-diones

| Starting Material(s) | Reagents/Conditions | Product | Reference |

| 2-Acylcycloalkane-1,3-diones | Et3SiH, CF3CO2H, BF3·OEt2 or LiClO4 | 2-Alkyl cycloalkane-1,3-diones | thieme-connect.com |

| Heteroaromatic compounds, 3-Alkyl substituted 2-quinonyl boronic acids | Friedel-Crafts alkylation | 5-Alkyl-5-heteroaryl substituted cyclohexene-1,4-diones | acs.org |

| Indole, 3,5-Dimethyl benzoquinonyl boronic acid | CH2Cl2, room temperature | 6-(1H-indol-3-yl)-2,6-dimethyl-2-cyclohexene-1,4-dione | acs.org |

| Aliphatic aldehydes, Cyclohexane-1,3-dione | Knoevenagel condensation | 4-Alkyl-substituted partially hydrogenated quinolines | researchgate.net |

Hydroxyl-Substituted 2-Cyclohexene-1,4-diones (e.g., 2-hydroxy-3,5,5-trimethyl-2-cyclohexene-1,4-dione)

Hydroxyl-substituted 2-cyclohexene-1,4-diones represent a significant class of derivatives with interesting chemical and potential biological properties. A key example is 2-hydroxy-3,5,5-trimethyl-2-cyclohexene-1,4-dione. ontosight.aichemeo.comnih.govchemspider.comsielc.com The structure of this compound, featuring ketone, hydroxyl, and methyl groups, suggests a degree of reactivity, particularly in nucleophilic addition reactions. ontosight.ai

The synthesis of such hydroxylated compounds can be approached through various organic synthesis strategies. These may involve the condensation of suitable precursors or the functionalization of simpler cyclohexenediones. ontosight.ai Biocatalytic methods are also employed. For example, unspecific peroxygenases (UPOs) from fungi like Chaetomium globosum and Humicola insolens can selectively hydroxylate isophorone (B1672270) to produce 4-hydroxyisophorone (4HIP), a related hydroxylated cyclohexenone derivative. rsc.org

Compounds within the cyclohexenedione class, including hydroxylated derivatives, have been investigated for their potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties. ontosight.ai The specific structure of 2-hydroxy-3,5,5-trimethyl-2-cyclohexene-1,4-dione suggests it could interact with biological systems by modulating enzymatic pathways. ontosight.ai

Table 2: Properties of 2-hydroxy-3,5,5-trimethyl-2-cyclohexene-1,4-dione

| Property | Value | Reference |

| Molecular Formula | C9H12O3 | nih.gov |

| Molecular Weight | 168.19 g/mol | nih.gov |

| IUPAC Name | 2-hydroxy-3,5,5-trimethylcyclohex-2-ene-1,4-dione | nih.gov |

| CAS Number | 35692-98-9 | nih.gov |

Natural Products Featuring the 2-Cyclohexene-1,4-dione Core (e.g., Juglone)

The this compound structural motif is not limited to synthetic compounds; it is also found in a variety of natural products. A prominent example is Juglone (5-hydroxy-1,4-naphthalenedione), a phenolic organic compound. wikipedia.orgacs.orgnih.gov While its core is a naphthoquinone, it contains the essential 1,4-dione functionality within a six-membered ring fused to a benzene (B151609) ring. foodb.ca

Juglone is naturally present in plants of the Juglandaceae family, most notably the black walnut (Juglans nigra). wikipedia.orgacs.org It is known for its allelopathic properties, meaning it can inhibit the growth of surrounding plants. wikipedia.orgacs.org This biological activity stems from its ability to inhibit certain enzymes required for metabolic function. wikipedia.org

The biosynthesis of Juglone is derived from the phylloquinone pathway, specifically from the intermediate 1,4-dihydroxy-2-naphthoic acid (DHNA). purdue.edu In the laboratory, Juglone can be synthesized by the oxidation of 1,5-dihydroxynaphthalene. wikipedia.org

Historically, Juglone has been used as a natural dye for fabrics and as an ink, producing a characteristic dark orange-brown color. wikipedia.orgacs.org It has also found use as a coloring agent in foods and cosmetics. wikipedia.org

Table 3: Profile of Juglone

| Attribute | Description | Reference |

| Chemical Name | 5-hydroxy-1,4-naphthalenedione | wikipedia.org |

| Molecular Formula | C10H6O3 | wikipedia.org |

| Natural Source | Black walnut (Juglans nigra) and other Juglandaceae species | wikipedia.orgacs.org |

| Biological Activity | Allelopathic (inhibits plant growth) | wikipedia.orgacs.org |

| Traditional Uses | Natural dye, ink | wikipedia.orgacs.org |

Targeted Synthesis and Reactivity of Prominent Derivatives

2,6,6-Trimethyl-2-cyclohexene-1,4-dione (B1673608) (Ketoisophorone) and its Stereospecific Transformations

2,6,6-Trimethyl-2-cyclohexene-1,4-dione, commonly known as ketoisophorone or 4-oxoisophorone, is an industrially significant cyclic enedione. researchgate.netchemsrc.com It serves as a key intermediate in the synthesis of carotenoids and flavoring agents. chemsrc.com The synthesis of ketoisophorone can be achieved through a biocatalytic one-pot double oxidation of the readily available α-isophorone. polimi.it This process can utilize engineered enzymes, such as variants of P450 monooxygenases, for the initial regio- and enantioselective allylic oxidation, followed by an alcohol dehydrogenase for the second oxidation step. polimi.it

Ketoisophorone is a prochiral compound, making it an excellent starting material for stereospecific transformations. researchgate.netsigmaaldrich.comresearchgate.net Biotransformations using cell suspension cultures of organisms like Marchantia polymorpha and Nicotiana tabacum can lead to the stereospecific reduction of both the carbon-carbon double bond and the carbonyl groups. researchgate.netresearchgate.net These reactions produce a variety of chiral products, including (6R)-levodione, (4R,5S)-4-hydroxy-3,3,5-trimethylcyclohexanone, and (4R,6R)-actinol. researchgate.netresearchgate.net

Enzymatic reductions are also pivotal in the stereospecific transformations of ketoisophorone. Old yellow enzymes (OYEs) can catalyze the stereoselective hydrogenation of the double bond, leading to the formation of chiral intermediates. researchgate.net For instance, OYE from Saccharomyces cerevisiae can convert ketoisophorone into (6R)-levodione. researchgate.net

Table 4: Stereospecific Transformations of Ketoisophorone

| Biocatalyst/Enzyme | Transformation | Chiral Product(s) | Reference |

| Marchantia polymorpha / Nicotiana tabacum cells | C=C and C=O reduction | (6R)-levodione, (4R,5S)-4-hydroxy-3,3,5-trimethylcyclohexanone, (4R,6R)-actinol | researchgate.netresearchgate.net |

| Old Yellow Enzyme (OYE) | Stereoselective hydrogenation of C=C bond | (6R)-levodione | researchgate.net |

| Unspecific Peroxygenases (UPOs) | Hydroxylation of isophorone (precursor) | (S)-4-hydroxyisophorone | rsc.org |

Derivatization to Chiral Building Blocks for Complex Syntheses

The chiral products obtained from the stereospecific transformations of ketoisophorone are valuable building blocks for the synthesis of more complex molecules. researchgate.net The demand for optically pure metabolites in fields like pharmaceuticals and agrochemicals drives the need for such stereoselective syntheses. researchgate.net

A key example is the two-step enzymatic conversion of ketoisophorone to (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, also known as (4R,6R)-actinol. researchgate.net This process first introduces chirality at the C-6 position through stereoselective hydrogenation of the double bond using an old yellow enzyme. researchgate.net The resulting intermediate, (6R)-levodione, is then asymmetrically reduced by a levodione (B1250081) reductase to yield (4R,6R)-actinol. researchgate.net This doubly chiral compound is a crucial precursor for the synthesis of naturally occurring carotenoids like zeaxanthin (B1683548). researchgate.netresearchgate.net

The enoate reductase from Gluconobacter oxydans is another enzyme capable of the chemo- and stereoselective reduction of ketoisophorone to (R)-levodione, which is also a key intermediate for zeaxanthin synthesis. uni-duesseldorf.de These enzymatic approaches highlight the power of biocatalysis in generating enantiomerically pure building blocks from readily available prochiral starting materials, paving the way for the efficient synthesis of complex natural products and other high-value chemicals. researchgate.netunivpancasila.ac.id The development of these asymmetric synthesis methods is a significant area of research, with a continuous push towards more efficient and selective catalytic systems. univpancasila.ac.id

Computational Chemistry and Theoretical Studies of 2 Cyclohexene 1,4 Dione

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to elucidate the electronic properties and predict the behavior of 2-Cyclohexene-1,4-dione. These calculations can provide a deep understanding of its molecular orbitals, reaction mechanisms, and spectroscopic characteristics.

The electronic structure of a molecule is fundamental to its chemical reactivity. Quantum chemical calculations can determine the distribution of electrons within this compound and the energies of its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the presence of both a π-conjugated system and carbonyl groups influences the energies of these frontier orbitals. Theoretical calculations, often employing Density Functional Theory (DFT), can precisely quantify these values.

Table 1: Representative Frontier Molecular Orbital Energies for Enone Systems

| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Simple α,β-Unsaturated Ketone | -6.5 | -1.8 | 4.7 |

| 2-Cyclohexenone | -6.8 | -1.5 | 5.3 |

| This compound | -7.2 | -2.5 | 4.7 |

Note: The data presented in this table is illustrative and representative of typical values for these classes of compounds as determined by computational methods.

Quantum chemical calculations are a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This includes the characterization of transition states, which are high-energy intermediates that represent the energy barrier that must be overcome for the reaction to proceed.

A notable reaction for this compound is the Diels-Alder reaction, where it can act as a dienophile. Computational modeling can elucidate the stereoselectivity and regioselectivity of such reactions. Furthermore, the effect of catalysts, such as Lewis acids, on the reaction mechanism can be studied. Theoretical calculations can show how a catalyst interacts with the dione (B5365651), lowering the activation energy of the reaction and increasing its rate.

Table 2: Illustrative Activation Energies for the Diels-Alder Reaction of this compound

| Reaction Condition | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Uncatalyzed | 25.8 | 25.8 |

| Lewis Acid Catalyzed | 15.2 | 15.2 |

Note: The data in this table is hypothetical and serves to illustrate the typical effect of a catalyst on the activation energy of a Diels-Alder reaction as predicted by computational modeling.

Computational methods, particularly ab initio and Density Functional Theory (DFT) approaches, can accurately predict various spectroscopic parameters of this compound. These predictions are invaluable for interpreting experimental spectra and confirming the structure of the molecule.

One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, has proven to be highly effective in calculating the 1H and 13C chemical shifts of organic molecules. By comparing the computationally predicted spectrum with the experimental one, researchers can confidently assign the signals to specific atoms within the molecule. Similarly, other spectroscopic properties such as infrared (IR) vibrational frequencies and ultraviolet-visible (UV-Vis) electronic transitions can be computationally predicted, aiding in the comprehensive characterization of this compound.

Table 3: Comparison of Hypothetical Experimental and DFT-Calculated NMR Chemical Shifts (ppm) for this compound

| Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| H (olefinic) | 6.8 | 6.7 |

| H (allylic) | 3.1 | 3.0 |

| C (carbonyl) | 198.5 | 197.9 |

| C (olefinic) | 145.2 | 144.8 |

| C (allylic) | 38.1 | 37.8 |

Note: This table contains illustrative data to demonstrate the typical level of agreement between experimental and DFT-calculated NMR chemical shifts.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for a collection of atoms. This approach allows for the study of the time-dependent behavior of this compound, including its interactions with other molecules and its conformational flexibility.

Molecular docking and subsequent molecular dynamics simulations are powerful computational techniques to investigate how this compound and its derivatives might interact with biological targets, such as proteins. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Following docking, MD simulations can be used to study the stability of the ligand-protein complex over time and to analyze the detailed interactions, such as hydrogen bonds and hydrophobic interactions, that hold the ligand in the binding site. These simulations can reveal the dynamic nature of the binding process and provide insights into the key residues involved in the interaction. This information is crucial for the rational design of new molecules with improved binding affinity and specificity.

Table 4: Summary of Potential Intermolecular Interactions between this compound and a Hypothetical Protein Active Site

| Interaction Type | Potential Interacting Residues | Description |

| Hydrogen Bonding | Serine, Threonine, Tyrosine | The carbonyl oxygens of the dione can act as hydrogen bond acceptors. |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine | The nonpolar regions of the cyclohexene (B86901) ring can interact with hydrophobic residues. |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | The double bond of the enone system can engage in π-π stacking with aromatic residues. |

Note: This table provides a conceptual overview of the types of interactions that could be identified through molecular docking and MD simulations.

The six-membered ring of this compound is not planar and can adopt various conformations. Molecular dynamics simulations are an excellent tool to explore the conformational landscape of this molecule in different environments, such as in the gas phase, in nonpolar organic solvents, or in aqueous solution.

These simulations can reveal the relative stabilities of different conformers and the energy barriers for interconversion between them. The solvent can have a significant impact on the conformational preferences of the molecule through specific interactions like hydrogen bonding with the carbonyl groups in the case of water. Understanding the conformational behavior of this compound is important as it can influence its reactivity and its ability to bind to a target protein.

Table 5: Illustrative Conformational Preferences of this compound in Different Environments

| Environment | Predominant Conformation | Key Stabilizing Factors |

| Gas Phase | Twisted-Boat | Minimization of steric strain. |

| Nonpolar Solvent (e.g., Cyclohexane) | Twisted-Boat | Weak van der Waals interactions. |

| Polar Solvent (e.g., Water) | Half-Chair | Hydrogen bonding with solvent molecules. |

Note: The information in this table is based on general principles of conformational analysis for similar cyclic systems and serves as an illustrative example.

Theoretical Studies on Related Cyclic Dione Systems and Their Extrapolations

While direct and extensive computational studies focused exclusively on this compound are not broadly represented in the literature, a significant body of theoretical research on structurally and electronically related cyclic dione systems provides a robust framework for understanding its properties. By examining the computational chemistry of compounds like 1,4-benzoquinone (B44022) and its derivatives, researchers can extrapolate key insights into the reactivity, electronic structure, and potential energy surfaces of this compound. These related systems serve as valuable proxies, with their theoretical findings offering a predictive lens through which to view the less-studied cyclohexene analogue.

The most pertinent and extensively studied related compound is 1,4-benzoquinone, the fully unsaturated aromatic counterpart to this compound. scielo.brchemcess.com Quinones are a significant class of compounds whose biological relevance is tied to their ability to participate in redox reactions. proquest.com Theoretical investigations into 1,4-benzoquinone have explored its versatile reactivity, which is characterized by a cross-conjugated system of two α,β-unsaturated carbonyl groups. chemcess.com

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the properties of quinone systems. researchgate.net A common approach involves using functionals like B3LYP with basis sets such as 6-311G(d,p) to study redox properties. proquest.com Such studies calculate reduction potentials for the conversion of the quinone to semiquinone radicals and hydroquinones, both in the gas phase and in solution, often using models like the Polarized Continuum Model (PCM) to simulate solvent effects. proquest.com

For instance, a theoretical study on a series of benzoquinone derivatives using the mPWB95-44 density functional with the 6-31+G(d,p) basis set determined the reversible potentials for nine relevant redox reactions in both gas and aqueous phases. proquest.com These calculations require a thorough conformational analysis to identify the minimum-energy structures for the quinone, its radical and anionic semiquinone forms, and the hydroquinone (B1673460). proquest.com The findings from these studies demonstrate how substituents can modulate the redox ability of the parent p-benzoquinone structure. proquest.com

These findings can be extrapolated to this compound. The removal of one double bond from the six-membered ring, transitioning from 1,4-benzoquinone to this compound, is expected to significantly alter the electronic properties. The loss of aromaticity and the introduction of sp³-hybridized carbon atoms would likely lead to a higher reduction potential compared to 1,4-benzoquinone, reflecting a less delocalized and less stable π-system. Theoretical calculations would be essential to quantify this difference and to predict the geometric changes upon reduction.

Furthermore, theoretical studies have been crucial in understanding the reactivity of quinones in cycloaddition reactions, such as the Diels-Alder reaction, where they act as dienophiles. chemcess.comresearchgate.net DFT calculations at the B3LYP level have been used to interpret reaction mechanisms and regioselectivity. researchgate.net By calculating the energy gaps between the frontier molecular orbitals (HOMO and LUMO) of the quinone and a given diene, researchers can predict the feasibility and outcome of these reactions. researchgate.net Extrapolating to this compound, one would anticipate a change in its dienophilic character. While still an α,β-unsaturated ketone, the electronic profile of the double bond is different from the conjugated system in 1,4-benzoquinone, which would be reflected in its calculated LUMO energy and its predicted reactivity with various dienes.

The table below summarizes representative theoretical data for substituted 1,4-benzoquinones, illustrating the type of information that can be used to build predictive models for related cyclic diones.

| Compound | Computational Method | Calculated Property | Finding |

|---|---|---|---|

| 1,4-Benzoquinone | B3LYP/6-311G(d,p) | Redox Properties | Reduction to semiquinone and hydroquinone investigated in gas phase and water. proquest.com |

| 2-Chloro-p-benzoquinone | mPWB95-44/6-31+G(d,p) | Redox Potential | The chlorine substituent enhances the reduction ability of the parent quinone. proquest.com |

| 2-Methyl-p-benzoquinone | mPWB95-44/6-31+G(d,p) | Redox Potential | The methyl substituent reduces the reduction ability of the parent quinone. proquest.com |

| o-Benzoquinone | mPWB95-44/6-31+G(d,p) | Redox Potential | Calculated to have the highest reduction potentials among the studied benzoquinones. proquest.com |

| 2-Methoxy-5-methyl-1,4-benzoquinone | DFT-B3LYP | Diels-Alder Reactivity | Transition state studies showed a larger activation barrier for uncatalyzed processes. researchgate.net |

By applying similar computational methodologies to this compound, a detailed theoretical profile of its properties could be established. This would involve calculating its molecular geometry, vibrational frequencies, frontier molecular orbital energies, and reaction pathways for key transformations. Comparing these calculated values with the extensive theoretical data available for 1,4-benzoquinone and other cyclic diones would provide a comprehensive understanding of how subtle structural changes impact the chemical behavior of these important cyclic systems.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise structure of 2-Cyclohexene-1,4-dione by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

In the ¹H NMR spectrum of this compound, three distinct signals are expected, corresponding to the three unique proton environments in the molecule's symmetric structure.

Vinyl Protons (H-2, H-3): The two protons on the carbon-carbon double bond (C=C) are chemically equivalent due to the molecule's symmetry. These protons are expected to appear as a singlet in the most downfield region of the spectrum. Their significant deshielding is a result of the electron-withdrawing effects of the adjacent carbonyl group and the inherent electronic environment of the double bond.

Methylene (B1212753) Protons (H-5, H-5'): The two protons on the carbon atom at position 5 (C-5) are adjacent to the carbonyl group at C-4. They are expected to produce a multiplet signal.

Methylene Protons (H-6, H-6'): The protons on the carbon at position 6 (C-6) are adjacent to the double bond. These protons are also expected to appear as a multiplet.

The integration of these signals would correspond to a 2:2:2 proton ratio, consistent with the molecular structure.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| H-2, H-3 | ~6.5 - 7.0 | Singlet (s) or narrow multiplet | 2H |

| H-5, H-5' | ~2.8 - 3.2 | Multiplet (m) | 2H |

| H-6, H-6' | ~2.4 - 2.8 | Multiplet (m) | 2H |

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show four distinct signals, corresponding to the four unique carbon environments.

Carbonyl Carbons (C-1, C-4): Due to symmetry, the two carbonyl carbons are equivalent and produce a single signal at the lowest field (most deshielded) region of the spectrum, typically above 190 ppm. oregonstate.edu

Alkene Carbons (C-2, C-3): The two sp²-hybridized carbons of the double bond are also equivalent and will give rise to a single signal in the typical alkene region of the spectrum. docbrown.info

Methylene Carbons (C-5, C-6): The two sp³-hybridized methylene carbons are not equivalent. The C-5 carbon is adjacent to a carbonyl group, while the C-6 carbon is adjacent to the double bond, resulting in two separate signals in the upfield region of the spectrum.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-1, C-4 | > 190 |

| C-2, C-3 | ~130 - 150 |

| C-5 | ~35 - 45 |

| C-6 | ~30 - 40 |

For unambiguous assignment of the proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable. libretexts.orgresearchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. news-medical.net Cross-peaks would be expected between the signals for the protons at C-5 and C-6, confirming their connectivity. Correlations would also be anticipated between the vinyl protons (H-2/H-3) and the adjacent methylene protons (H-6), which would help in definitively assigning the methylene signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. news-medical.net An HSQC spectrum would show a correlation peak connecting the ¹H signal of the vinyl protons to the ¹³C signal of the alkene carbons. Similarly, it would link the respective methylene proton signals to their corresponding methylene carbon signals, allowing for the clear assignment of C-5 and C-6. The carbonyl carbons, having no attached protons, would be absent from the HSQC spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edu

The IR spectrum of this compound is dominated by strong absorptions corresponding to the stretching vibrations of its two key functional groups.

Carbonyl (C=O) Stretch: As an α,β-unsaturated ketone, the C=O bond is part of a conjugated system. This conjugation lowers the vibrational frequency compared to a saturated ketone. A strong, sharp absorption band is expected in the range of 1685–1665 cm⁻¹.

Alkene (C=C) Stretch: The stretching vibration of the carbon-carbon double bond in the conjugated system typically gives rise to a medium-intensity absorption band in the region of 1650–1600 cm⁻¹. docbrown.info

C-H Stretches: Signals for C-H stretching vibrations are also expected. The sp² C-H stretch of the alkene protons appears above 3000 cm⁻¹, while the sp³ C-H stretches of the methylene groups appear just below 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Carbonyl) | Stretching | 1685 - 1665 | Strong |

| C=C (Alkene) | Stretching | 1650 - 1600 | Medium |

| sp² C-H | Stretching | 3100 - 3000 | Medium-Weak |

| sp³ C-H | Stretching | 3000 - 2850 | Medium |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

For this compound (C₆H₆O₂), the molecular weight is approximately 110.11 g/mol . chemicalbook.comnih.gov The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 110.

Common fragmentation pathways for cyclic ketones and enones can be predicted:

Loss of CO: A characteristic fragmentation for ketones is the loss of a neutral carbon monoxide molecule (CO, 28 Da), which would lead to a fragment ion at m/z = 82. libretexts.org

Retro-Diels-Alder Reaction: Cyclohexene (B86901) derivatives are known to undergo a retro-Diels-Alder reaction. msu.edu This fragmentation pathway could result in the cleavage of the ring, potentially leading to the formation of charged fragments such as the ion of ethene (m/z = 28) or other characteristic ions depending on how the charge is distributed.

Loss of H₂O: Although not always a primary pathway, the loss of a water molecule (18 Da) could potentially occur, leading to an ion at m/z = 92.

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. For this compound (C₆H₆O₂), with a molecular weight of approximately 110.11 g/mol , the EIMS spectrum is characterized by a molecular ion peak and several key fragment ions. nist.govnih.gov

The National Institute of Standards and Technology (NIST) mass spectrometry database contains EIMS data for this compound. nist.gov Analysis of this data reveals a base peak at a mass-to-charge ratio (m/z) of 54. nih.gov The molecular ion peak ([M]⁺) is observed at m/z 110, confirming the molecular weight of the compound. nih.gov The fragmentation pattern provides insights into the molecule's structure, with the major fragments arising from the cleavage of the cyclohexene ring.

Table 1: Key EIMS Fragmentation Data for this compound

| m/z Value | Relative Intensity | Proposed Fragment |

|---|---|---|

| 110 | Present | [C₆H₆O₂]⁺ (Molecular Ion) |

| 54 | Base Peak (100%) | [C₃H₂O]⁺ or [C₄H₆]⁺ |

| 82 | Significant | [C₅H₆O]⁺ |

Note: The relative intensities and proposed fragments are based on typical fragmentation patterns for α,β-unsaturated ketones and data available in spectral libraries.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique, particularly useful for analyzing polar and large molecules, that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. However, the suitability of ESI-MS for the analysis of small, relatively non-polar molecules like this compound can be limited.

Research on the closely related isomer, 1,4-cyclohexanedione, has shown that no metal ion complexes are observed using ESI-MS. The proximity of the carbonyl groups is crucial for the formation and detection of ion complexes by ESI. While 1,2- and 1,3-cyclohexanedione (B196179) readily form detectable metal ion complexes, the 1,4-isomer does not. This suggests that this compound, with its 1,4-dione structure, may also exhibit poor ionization efficiency under typical ESI conditions, making its detection and analysis by ESI-MS challenging without derivatization.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement of the parent ion. For this compound, HRMS can distinguish its molecular formula, C₆H₆O₂, from other potential isobaric compounds (molecules with the same nominal mass but different elemental compositions).

The theoretical exact mass of this compound can be calculated based on the precise masses of its constituent atoms. This accurate mass measurement allows for the confident identification of the compound, even in complex mixtures.

Table 2: Accurate Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₆O₂ |

| Nominal Mass | 110 |

The ability of HRMS to measure mass with high precision (typically to within a few parts per million) is instrumental in confirming the identity of synthesized or isolated this compound and in metabolic or environmental studies where definitive identification is required.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores. The structure of this compound contains an α,β-unsaturated ketone, which is a strong chromophore.

This conjugated system of a carbon-carbon double bond and a carbonyl group is expected to give rise to two characteristic absorption bands: a strong π → π* transition at a shorter wavelength and a weaker n → π* transition at a longer wavelength. For the related compound 2-cyclohexenone, a strong absorption band is observed at approximately 224 nm. It is anticipated that this compound will exhibit a similar absorption maximum for its π → π* transition in the UV region, likely between 220-250 nm. The presence of the second carbonyl group may slightly shift the absorption wavelength compared to 2-cyclohexenone. The weaker n → π* transition would be expected to appear at a longer wavelength, typically above 300 nm.

Chromatographic Techniques for Separation and Quantification

Gas Chromatography (GC) and Comprehensive Two-Dimensional GC (GCxGC)

Gas Chromatography (GC) is a well-suited technique for the separation and quantification of volatile and thermally stable compounds like this compound. The NIST Chemistry WebBook indicates the availability of GC data for this compound, and PubChem lists several Kovats retention indices on semi-standard non-polar columns, confirming its amenability to GC analysis. nist.govnih.gov A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range for organic compounds.

Table 3: Kovats Retention Indices for this compound

| Column Type | Retention Index |

|---|

For the analysis of this compound in complex matrices, such as environmental samples or food products, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers significantly enhanced separation power. sepsolve.comchromatographyonline.commosh-moah.de GCxGC utilizes two columns with different stationary phases (e.g., non-polar followed by polar), providing a more detailed separation of components that may co-elute in a single-dimension GC analysis. sepsolve.com This leads to improved resolution and sensitivity, allowing for the detection of trace amounts of the target compound. sepsolve.com

Liquid Chromatography (LC) and Ultra-High Performance LC (UHPLC)

Liquid Chromatography (LC), particularly in its reverse-phase mode, is a versatile technique for the separation and quantification of this compound. For related dione (B5365651) compounds, successful separation has been achieved using C18 columns with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid to improve peak shape. sielc.com

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC for the analysis of this compound. nih.gov By using columns with smaller particle sizes (typically sub-2 µm), UHPLC provides faster analysis times, higher resolution, and greater sensitivity. nih.govyoutube.com This makes UHPLC an ideal technique for high-throughput screening or for the analysis of samples where the concentration of this compound is low. mdpi.comresearchgate.net The coupling of UHPLC with mass spectrometry (UHPLC-MS) would provide both separation and highly specific detection and identification. nih.gov

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)

Hyphenated analytical techniques, which combine a separation method with a detection method, are powerful tools for the analysis of this compound, particularly in complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) is frequently utilized for its high resolution and sensitivity. In GC-MS analysis, the compound is first vaporized and separated from other components in a mixture based on its volatility and interaction with the stationary phase of a capillary column. Following separation, it enters the mass spectrometer, where it is ionized, and the resulting fragments are detected, providing a unique mass spectrum that serves as a molecular fingerprint. nih.govnist.gov The National Institute of Standards and Technology (NIST) maintains a reference mass spectrum for 1,4-Cyclohex-2-enedione, which shows a prominent peak for the molecular ion and characteristic fragmentation patterns aiding its unequivocal identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer an alternative for analyzing samples that may not be suitable for GC due to low volatility or thermal instability. mdpi.com In LC-MS, separation occurs in the liquid phase, which is then interfaced with a mass spectrometer. This technique is crucial for identifying compounds in complex matrices, such as those found in metabolic or environmental studies. nih.gov For instance, LC-MS/MS has been employed for the metabolic profiling of plant extracts, demonstrating its capability to identify a wide range of organic compounds. nih.gov

Table 1: GC-MS Parameters for Analysis of Cyclohexene Derivatives

| Parameter | Value/Condition | Source |

|---|---|---|

| Instrument | Two-dimensional gas chromatography-time-of-flight mass spectrometry (GCxGC-TOF/MS) | copernicus.org |

| Column 1 | 95% dimethyl / 5% diphenyl polysiloxane | copernicus.org |

| Column 2 | 50% phenyl polysilphenylene-siloxane | copernicus.org |

| Oven Program | 40°C (1 min hold), ramp to 300°C at 5°C/min | copernicus.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV | nih.gov |

| Mass Range | m/z 25-550 | nih.gov |

Advanced Sample Preparation Strategies (e.g., Derivatization, Solvent Extraction)

Effective sample preparation is critical for accurate and reliable analysis. Solvent extraction is a fundamental technique used to isolate this compound from a sample matrix. The choice of solvent is crucial and depends on the polarity of the compound and the nature of the matrix. Solvents like dichloromethane (B109758) and ethyl acetate (B1210297) have been shown to be effective for extracting similar compounds from various samples. researchgate.net For wet samples, a drying agent may be mixed with the sample prior to extraction to improve efficiency. thermofisher.com Accelerated Solvent Extraction (ASE) is a more advanced method that uses elevated temperatures and pressures to achieve faster and more complete extractions compared to traditional methods like Soxhlet. thermofisher.com

Derivatization is a strategy employed to modify the chemical structure of an analyte to make it more suitable for a specific analytical method, typically GC. For compounds containing polar functional groups, such as the ketone groups in this compound, derivatization can increase volatility and thermal stability, and improve chromatographic peak shape. While not always necessary for this specific dione, derivatization agents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) are commonly used to convert hydroxyl and carboxyl groups to their less polar trimethylsilyl (B98337) ethers, a technique applicable to related cyclohexene diols. copernicus.org Another approach involves the formation of acetals, such as cyclohexane-1,2-diacetals (CDAs), which can be used to protect diol functionalities during synthesis and analysis. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a pure compound. For this compound, with a molecular formula of C₆H₆O₂, the theoretical elemental composition can be precisely calculated.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 65.45% |

| Hydrogen | H | 1.008 | 6 | 6.048 | 5.49% |

| Oxygen | O | 15.999 | 2 | 31.998 | 29.06% |

| Total | | | | 110.112 | 100.00% |